trans-3-Methoxycyclohexanamine;hydrochloride

Analytical Chemistry Quality Control Chiral Purity

trans-3-Methoxycyclohexanamine;hydrochloride (CAS 1067908-49-9) is a chiral cyclohexylamine derivative in which the methoxy and ammonium groups occupy opposite equatorial positions on the cyclohexane ring, giving a well‑defined trans configuration. With a molecular formula of C₇H₁₆ClNO and a molecular weight of approximately 165.66 g/mol, the hydrochloride salt is a bench‑stable solid routinely offered at purities ≥97% by multiple suppliers.

Molecular Formula C7H16ClNO
Molecular Weight 165.66 g/mol
Cat. No. B12272583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-3-Methoxycyclohexanamine;hydrochloride
Molecular FormulaC7H16ClNO
Molecular Weight165.66 g/mol
Structural Identifiers
SMILESCOC1CCCC(C1)N.Cl
InChIInChI=1S/C7H15NO.ClH/c1-9-7-4-2-3-6(8)5-7;/h6-7H,2-5,8H2,1H3;1H/t6-,7-;/m1./s1
InChIKeyVUHNATIEYBXEGU-ZJLYAJKPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-3-Methoxycyclohexanamine Hydrochloride – Procurement-Grade Chiral Cyclohexylamine Building Block


trans-3-Methoxycyclohexanamine;hydrochloride (CAS 1067908-49-9) is a chiral cyclohexylamine derivative in which the methoxy and ammonium groups occupy opposite equatorial positions on the cyclohexane ring, giving a well‑defined trans configuration . With a molecular formula of C₇H₁₆ClNO and a molecular weight of approximately 165.66 g/mol, the hydrochloride salt is a bench‑stable solid routinely offered at purities ≥97% by multiple suppliers [1]. The compound serves as a versatile intermediate in asymmetric synthesis and medicinal chemistry programmes.

Why cis-3-Methoxycyclohexanamine or Racemic Mixtures Cannot Replace the Trans Isomer in Stereochemically Demanding Workflows


In 1,3‑disubstituted cyclohexanes, the trans isomer places both substituents in equatorial positions, whereas the cis isomer forces one substituent into an axial orientation [1]. This fundamental conformational difference alters the spatial presentation of the amine nucleophile and the methoxy hydrogen‑bond acceptor, which can lead to divergent reactivity in diastereoselective transformations and differential target engagement in biological systems [2]. Simply substituting the cis isomer or a mixed cis/trans batch introduces an uncontrolled stereochemical variable that can compromise reaction diastereoselectivity, complicate analytical tracing, and invalidate structure‑activity comparisons in medicinal chemistry campaigns.

Quantitative Differentiation Evidence for trans-3-Methoxycyclohexanamine Hydrochloride Against Closest Structural Comparators


Certified Purity: Trans Isomer at ≥98% (NLT) with Full Analytical Documentation vs. cis Isomer at Lower Purity Grades

The trans isomer is commercially available at a certified purity of NLT 98% from Synblock, with a full analytical documentation package including MSDS, NMR, HPLC, and LC‑MS . In contrast, the cis isomer (CAS 1067908-67-1) is listed by the same supplier class at 97% purity (CymitQuimica ) or ≥97% (Aladdin ), representing a minimum 1 percentage‑point purity deficit and, critically, lacking the same depth of orthogonal analytical characterization in standard offerings.

Analytical Chemistry Quality Control Chiral Purity

Conformational Pre‑organization: Trans Isomer Locks Both Substituents Equatorial; Cis Isomer Forces One Axial

In 1,3‑disubstituted cyclohexanes, the trans diastereomer allows both substituents to occupy equatorial positions, while the cis diastereomer places one substituent in the higher‑energy axial position. For methoxycyclohexane itself, the equatorial conformer is favoured by approximately 0.6 kcal/mol (ΔG° ≈ –0.6 kcal/mol) over the axial conformer [1]. Extending this to 3‑methoxycyclohexylamine, the trans isomer benefits from a cumulative equatorial preference for both substituents, yielding a conformationally homogeneous scaffold, whereas the cis isomer presents a mixture of conformers with one axial substituent, introducing conformational ambiguity [2].

Conformational Analysis Stereochemistry Molecular Design

Diastereoselective Synthesis: Organocatalytic Cascade Delivers Trans Isomer with High Selectivity, Validating Its Distinct Synthetic Accessibility

A Brønsted‑acid‑catalyzed organocatalytic cascade reaction has been reported to furnish trans‑3‑substituted cyclohexylamines in good yields and with good diastereoselectivities, explicitly demonstrating that the trans isomer is the thermodynamically and kinetically favoured product under these conditions [1]. While this specific study used aniline‑derived substrates rather than methoxy‑substituted analogues, the methodology establishes a general principle that trans‑3‑substituted cyclohexylamines are preferentially accessible via catalytic asymmetric routes, providing a synthetic efficiency advantage over the cis isomer, which often requires alternative, lower‑yielding routes.

Organocatalysis Diastereoselective Synthesis Cascade Reaction

Patent‑Recognized Pharmacophore: Trans‑Cyclohexylamine Core Appears in Dual β2‑Adrenergic/M3‑Muscarinic Antagonist Lead Series, Highlighting the Privileged Nature of the Trans Scaffold

Patent EP2569308B1 (and its US counterpart US‑9233108‑B2) claims a series of cyclohexylamine derivatives as dual β2‑adrenergic agonists and M3‑muscarinic antagonists for respiratory indications, with the majority of exemplified compounds explicitly drawn in the trans configuration [1]. While trans‑3‑methoxycyclohexanamine;hydrochloride itself is not an exemplified final compound, the patent establishes the trans‑cyclohexyl‑1,3‑diamine and trans‑cyclohexyl‑1‑amino‑3‑oxy substitution pattern as a preferred pharmacophoric element. This provides strong class‑level evidence that the trans diastereomer, rather than the cis, is the geometry of choice when cyclohexylamine scaffolds are explored for receptor‑targeted drug discovery.

Medicinal Chemistry GPCR Dual Pharmacology

Procurement‑Relevant Application Scenarios Where trans-3-Methoxycyclohexanamine Hydrochloride Delivers Differentiated Value


Asymmetric Synthesis of 1,3‑Disubstituted Cyclohexane‑Containing Drug Candidates

Medicinal chemistry teams synthesizing GPCR‑targeted or kinase‑targeted libraries can procure the trans isomer with confidence that the amine and methoxy groups are locked in the equatorial orientation preferred by the EP2569308B1 patent series [1], avoiding the wasted synthetic effort of preparing and testing the cis isomer, which would present an axial substituent and a different pharmacophoric geometry.

Quality‑Controlled Intermediate for GMP‑Adjacent Pharmaceutical Development

Process chemistry groups requiring a chiral cyclohexylamine building block with full orthogonal analytical characterization (NMR, HPLC, LC‑MS, MSDS) can select the Synblock‑sourced trans isomer at NLT 98% purity , minimizing the QC burden relative to cis isomer lots that are typically offered with only HPLC and MSDS documentation, thereby streamlining tech‑transfer to CROs and CMOs.

Conformational Probe in Receptor‑Binding and Enzyme‑Inhibition Studies

Biophysical and biochemical laboratories investigating the impact of ligand conformation on target engagement can use the trans isomer as a conformationally homogeneous tool compound. The equatorial orientation of both substituents provides a defined starting geometry for docking studies and SAR campaigns, supported by the well‑established equatorial preference of the methoxy group (ΔG° ≈ −0.6 kcal/mol) [2]. The cis isomer, by contrast, introduces conformational heterogeneity that can confound data interpretation.

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